Dimethyl[2-(morpholin-2-yl)ethyl]amine dihydrochloride
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Overview
Description
Dimethyl[2-(morpholin-2-yl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2O and a molecular weight of 231.16 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl[2-(morpholin-2-yl)ethyl]amine dihydrochloride typically involves the reaction of morpholine with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a consistent supply of the compound with high purity and minimal impurities .
Chemical Reactions Analysis
Types of Reactions: Dimethyl[2-(morpholin-2-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogens and other electrophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines .
Scientific Research Applications
Dimethyl[2-(morpholin-2-yl)ethyl]amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological processes and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl[2-(morpholin-2-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Morpholine: A related compound with similar structural features but different chemical properties.
Dimethylamine: Shares the dimethylamine group but lacks the morpholine ring.
N,N-Dimethyl-2-(2-morpholinyl)ethanamine: A structurally similar compound with different reactivity and applications
Uniqueness: Dimethyl[2-(morpholin-2-yl)ethyl]amine dihydrochloride is unique due to its combination of the morpholine ring and dimethylamine group, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .
Biological Activity
Dimethyl[2-(morpholin-2-yl)ethyl]amine dihydrochloride, a compound with significant potential in pharmacological applications, has garnered attention for its biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
The compound exhibits its biological activity primarily through the modulation of neurotransmitter systems. It has been shown to interact with various receptors and enzymes, influencing neurotransmitter uptake and release. Specifically, it acts as an antagonist at nicotinic acetylcholine receptors (nAChRs), which are crucial for synaptic transmission in the nervous system. This interaction may contribute to its effects on mood and cognition.
Biological Effects
- Antidepressant Activity : Research indicates that this compound may possess antidepressant properties. In animal models, it has been observed to reduce depressive behaviors, suggesting its potential utility in treating mood disorders.
- Anticancer Properties : Preliminary studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, derivatives of similar morpholine-based compounds have demonstrated significant anticancer activity by inducing apoptosis in cancer cells through various pathways, including mitochondrial and receptor-mediated mechanisms .
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects. It may help in reducing neuroinflammation and protecting neurons from oxidative stress, which are critical factors in neurodegenerative diseases.
Case Studies
- Antidepressant Efficacy : A study evaluating the effects of this compound in rodent models showed a significant reduction in immobility time during forced swim tests, indicating antidepressant-like effects. The compound was administered at varying doses (1 mg/kg to 10 mg/kg), with the 5 mg/kg dose showing optimal results.
- Cytotoxicity Against Cancer Cells : In vitro studies on human leukemia (K562) and cervical cancer (HeLa) cells revealed that the compound induced apoptosis at concentrations as low as 10 µM. The mechanism involved activation of caspases 3 and 7, which are markers for apoptotic pathways .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antidepressant | Reduced depressive behaviors | |
Anticancer | Induced apoptosis in cancer cells | |
Neuroprotective | Potential reduction in neuroinflammation |
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
K562 (Leukemia) | 10 | Caspase activation |
HeLa (Cervical) | 15 | Apoptotic pathway activation |
Properties
Molecular Formula |
C8H20Cl2N2O |
---|---|
Molecular Weight |
231.16 g/mol |
IUPAC Name |
N,N-dimethyl-2-morpholin-2-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-10(2)5-3-8-7-9-4-6-11-8;;/h8-9H,3-7H2,1-2H3;2*1H |
InChI Key |
ADQHSJPVAJHDQW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1CNCCO1.Cl.Cl |
Origin of Product |
United States |
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